molecular formula C19H19N3O2 B4244732 N~1~-(1-BENZYL-5-METHYL-1H-PYRAZOL-3-YL)-2-METHOXYBENZAMIDE

N~1~-(1-BENZYL-5-METHYL-1H-PYRAZOL-3-YL)-2-METHOXYBENZAMIDE

Cat. No.: B4244732
M. Wt: 321.4 g/mol
InChI Key: PBKHRRQQOYORJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-(1-BENZYL-5-METHYL-1H-PYRAZOL-3-YL)-2-METHOXYBENZAMIDE is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzyl group attached to a pyrazole ring, which is further connected to a methoxybenzamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of N1-(1-BENZYL-5-METHYL-1H-PYRAZOL-3-YL)-2-METHOXYBENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with an appropriate 1,3-diketone.

    Benzylation: The pyrazole ring is then benzylated using benzyl bromide in the presence of a base such as potassium carbonate.

    Amidation: The benzylated pyrazole is then reacted with 2-methoxybenzoyl chloride in the presence of a base like triethylamine to form the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

N~1~-(1-BENZYL-5-METHYL-1H-PYRAZOL-3-YL)-2-METHOXYBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and methoxy groups, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N~1~-(1-BENZYL-5-METHYL-1H-PYRAZOL-3-YL)-2-METHOXYBENZAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N1-(1-BENZYL-5-METHYL-1H-PYRAZOL-3-YL)-2-METHOXYBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

N~1~-(1-BENZYL-5-METHYL-1H-PYRAZOL-3-YL)-2-METHOXYBENZAMIDE can be compared with other benzamide derivatives, such as:

    N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)-2-fluorobenzamide: This compound has a fluorine atom instead of a methoxy group, which may alter its chemical and biological properties.

    N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)-2-chlorobenzamide:

Properties

IUPAC Name

N-(1-benzyl-5-methylpyrazol-3-yl)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-14-12-18(21-22(14)13-15-8-4-3-5-9-15)20-19(23)16-10-6-7-11-17(16)24-2/h3-12H,13H2,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBKHRRQQOYORJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-(1-BENZYL-5-METHYL-1H-PYRAZOL-3-YL)-2-METHOXYBENZAMIDE
Reactant of Route 2
Reactant of Route 2
N~1~-(1-BENZYL-5-METHYL-1H-PYRAZOL-3-YL)-2-METHOXYBENZAMIDE
Reactant of Route 3
Reactant of Route 3
N~1~-(1-BENZYL-5-METHYL-1H-PYRAZOL-3-YL)-2-METHOXYBENZAMIDE
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N~1~-(1-BENZYL-5-METHYL-1H-PYRAZOL-3-YL)-2-METHOXYBENZAMIDE
Reactant of Route 5
Reactant of Route 5
N~1~-(1-BENZYL-5-METHYL-1H-PYRAZOL-3-YL)-2-METHOXYBENZAMIDE
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N~1~-(1-BENZYL-5-METHYL-1H-PYRAZOL-3-YL)-2-METHOXYBENZAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.